Protostephanine
Overview
Description
Protostephanine is a member of the hasubanan alkaloids and is known for its unique dibenz[d,f]azonine structure. It was first isolated from the plant Stephania japonica, which belongs to the Menispermaceae family . The compound has the chemical formula C21H27NO4 and a molecular weight of 357.44 . This compound is a white crystalline solid with a melting point of 84-86°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protostephanine involves several steps. One of the key synthetic routes includes the phenol coupling or Pschorr cyclisation of readily prepared tetrahydroisoquinolines to form the dienone protostephanone . This intermediate is then converted into this compound through a series of rearrangement, fragmentation, and reduction reactions . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specificity of its synthetic route. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
Protostephanine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Protostephanine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of hasubanan alkaloids.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on certain diseases.
Industry: this compound and its derivatives may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of protostephanine involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects by modulating certain cellular processes and signaling pathways. Further research is needed to fully understand the detailed mechanism of action.
Comparison with Similar Compounds
Protostephanine is unique among the hasubanan alkaloids due to its dibenz[d,f]azonine structure. Similar compounds include hasubanonine, which shares a similar biosynthetic pathway . this compound is distinct in requiring two phenolic oxygens in one of the rings undergoing oxidative coupling during its biosynthesis .
List of Similar Compounds
- Hasubanonine
- Tetrahydroisoquinolines
- Benzylisoquinolines
This compound stands out due to its unique structural features and specific synthetic routes, making it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
4,5,14,16-tetramethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-8-6-14-10-20(25-4)21(26-5)13-17(14)18-11-15(23-2)12-19(24-3)16(18)7-9-22/h10-13H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPVRSCPJYUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3=C(CC1)C(=CC(=C3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-28-0 | |
Record name | Protostephanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROTOSTEPHANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HEL0402TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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